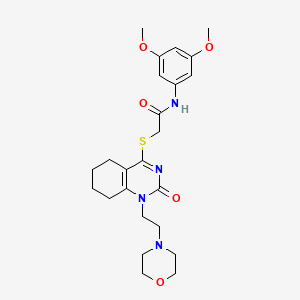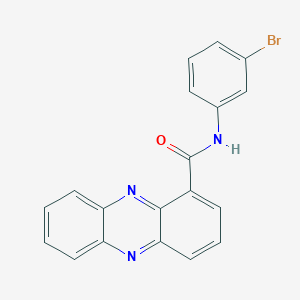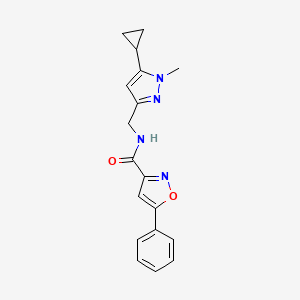![molecular formula C15H16ClF3N2O2 B2943199 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene CAS No. 339110-28-0](/img/structure/B2943199.png)
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a pyridine ring which is a basic aromatic six-membered ring with one nitrogen atom . The pyridine ring is substituted with a trifluoromethyl group and a chlorine atom . The compound also contains a spirocyclic system, which is a type of cyclic system where two rings share a single atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring and the spirocyclic system . The trifluoromethyl group is an electron-withdrawing group, and it would impact the electronic distribution within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyridine ring is nucleophilic and can undergo electrophilic substitution . The trifluoromethyl group might undergo various reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might impact its solubility and stability .Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
- Regioselective Synthesis Techniques: The base and acyl chloride influence on the regioselectivity of acylation for related compounds, leading to the development of specific pyrroline derivatives, showcases advances in synthetic chemistry that could apply to the synthesis of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene derivatives (Koszytkowska-Stawińska et al., 2004).
- Asymmetric Synthesis: Research on the asymmetric construction of the azaspiro[5.6]dodec-9-ene system highlights methodologies that could be applicable for producing enantioselectively enriched forms of the compound, which is critical for the synthesis of marine natural toxins (Ishihara et al., 2002).
Applications in Drug Discovery and Organic Synthesis
- Building Blocks for Natural Product Synthesis: The development of novel synthetic pathways to azaspiro[5.6]dodec-9-ene derivatives provides essential building blocks for the synthesis of complex natural products and potential drug candidates. The exploration of these pathways enhances our understanding of spirocyclic compound synthesis (Iusupov et al., 2022).
- Chemical Diversity and Drug Discovery: The diversity-oriented synthesis of azaspirocycles, including compounds related to this compound, demonstrates the potential for these structures in drug discovery. These methods provide rapid access to a variety of functionalized pyrrolidines, piperidines, and azepines, which are crucial scaffolds in medicinal chemistry (Wipf et al., 2004).
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of trifluoromethylpyridines (TFMP), which have been used in various agrochemical and pharmaceutical applications . .
Mode of Action
Tfmp derivatives are known to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
TFMP derivatives have been used in the protection of crops from pests and in pharmaceutical applications , suggesting that they may interact with a variety of biochemical pathways
Result of Action
As a TFMP derivative, it is likely to have biological activity, but the specific effects will depend on its targets and mode of action .
Direcciones Futuras
The potential applications and future directions for this compound would depend on its biological activity, stability, and other factors . It could potentially be explored for various uses in medicinal chemistry, given the presence of the pyridine ring and the trifluoromethyl group, both of which are common features in many pharmaceutical compounds .
Propiedades
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClF3N2O2/c16-12-9-11(15(17,18)19)10-20-13(12)21-5-3-14(4-6-21)22-7-1-2-8-23-14/h1-2,9-10H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHHLQAYZPXCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCC=CCO2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2943117.png)
![N-cyclohexyl-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2943120.png)


![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2943124.png)
![3-(Prop-2-enoylamino)-N-[(2R,4R)-2-thiophen-2-yloxan-4-yl]propanamide](/img/structure/B2943125.png)
![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B2943126.png)

![8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2943128.png)
![N-[4-({(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)phenyl]acetamide](/img/structure/B2943129.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2943132.png)



